molecular formula C16H16N4O4 B5914927 N-(3-acetylphenyl)-2-{[(4Z)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}acetamide

N-(3-acetylphenyl)-2-{[(4Z)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}acetamide

Cat. No.: B5914927
M. Wt: 328.32 g/mol
InChI Key: FZHHHZCHHYPCCU-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2-{[(4Z)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylphenyl group and a benzoxadiazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-{[(4Z)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}acetamide typically involves multiple steps. One common method starts with the nitration of acetophenone, followed by reduction and acetylation to form 3-acetaminoacetophenone . This intermediate is then reacted with appropriate reagents to introduce the benzoxadiazole moiety under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-{[(4Z)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to yield amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

N-(3-acetylphenyl)-2-{[(4Z)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}acetamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-{[(4Z)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}acetamide involves its interaction with specific molecular targets. The benzoxadiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. The acetylphenyl group may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-acetylphenyl)-2-{[(4Z)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}acetamide is unique due to its combination of an acetylphenyl group and a benzoxadiazole moiety This structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[(Z)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylideneamino]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c1-10(21)11-4-2-5-12(8-11)17-15(22)9-23-18-13-6-3-7-14-16(13)20-24-19-14/h2,4-5,8H,3,6-7,9H2,1H3,(H,17,22)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHHHZCHHYPCCU-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CON=C2CCCC3=NON=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CO/N=C\2/CCCC3=NON=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811467
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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